(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane
Description
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane is a chiral spirocyclic compound featuring a seven-membered ring fused with a five-membered cyclopropane ring. Its molecular formula is C₈H₁₅NO (MW: 141.21 g/mol), with a methoxymethyl (-CH₂OCH₃) substituent at the C6 position of the spiro framework . This compound is synthesized via cyclization of precursors under controlled pH and temperature, followed by alkylation or acylation reactions. Key applications include:
- Medicinal Chemistry: Building block for nitrogen-containing heterocycles.
- Material Science: Development of polymers and coatings.
- Biological Studies: Antimicrobial and antiviral activity exploration .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-5-7-4-8(2-3-8)6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
ZHCTWMMSFYCBDK-ZETCQYMHSA-N |
Isomeric SMILES |
COC[C@@H]1CC2(CC2)CN1 |
Canonical SMILES |
COCC1CC2(CC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This method allows for the stereoselective construction of the spirocyclic motif, which is crucial for obtaining the desired chiral product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes structural analogs and their key features:
Impact of Substituents on Reactivity and Bioactivity
- Methoxymethyl Group : Balances lipophilicity and solubility, enabling membrane permeability while retaining moderate polarity. Hydrolyzes to hydroxymethyl (65% yield under HCl) or carboxylic acid (78% yield under LiOH) derivatives, crucial for prodrug strategies .
- Hydroxymethyl Group : Increases polarity, reducing bioavailability but enhancing interactions with hydrophilic targets (e.g., enzymes) .
- Benzyl/Carboxylate Groups : Improve binding to hydrophobic enzyme pockets (e.g., beta-lactamase inhibitors) .
- Ethynyl Group : Enables modular synthesis via Huisgen cycloaddition, useful in targeted drug delivery .
Stereochemical Considerations
The (S)-configuration at C6 is critical for bioactivity. Hydrolysis of the methoxymethyl group under basic conditions (LiOH) preserves stereochemistry, whereas acidic conditions may risk racemization . In contrast, tert-butyl derivatives (e.g., tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate) utilize protecting groups to stabilize reactive intermediates during synthesis .
Biological Activity
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₅NO
- Molecular Weight : 141 Da
- LogP : 0.5
- Polar Surface Area : 21 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 1
These properties suggest that this compound may exhibit favorable solubility and permeability characteristics, making it a candidate for further pharmacological evaluation.
Pharmacological Effects
Research indicates that this compound possesses significant biological activity, particularly in the following areas:
-
Anticonvulsant Activity
- A study evaluated a series of azaspiro compounds for anticonvulsant effects using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active compound showed an ED50 value of 12.5 mg/kg, suggesting that modifications in the azaspiro framework can enhance anticonvulsant properties .
-
Receptor Interaction
- Preliminary findings suggest interactions with specific receptors or enzymes involved in metabolic pathways, indicating potential roles in drug design and development .
- Cellular Mechanisms
Study on Anticonvulsant Properties
In a study focusing on the synthesis and evaluation of new anticonvulsants, various derivatives of azaspiro compounds were tested for their efficacy against seizures. The results indicated that structural modifications significantly impacted their anticonvulsant activity, highlighting the relevance of this compound as a potential lead compound in this area .
Mechanistic Insights
Another investigation into azaspiro compounds revealed that they could modulate intracellular calcium levels and activate signaling cascades associated with cell proliferation and migration. This suggests that this compound may have applications beyond anticonvulsant activity, potentially influencing cancer cell dynamics .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxymethyl group | Potential anticonvulsant; receptor interactions |
| (S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane | Hydroxymethyl group | Significant biological activity; versatile precursor |
| (R)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane | Different stereochemistry | Variations in biological activity based on chirality |
This table illustrates how slight modifications in the azaspiro framework can lead to significant differences in biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
